1-methyl-1-(3-nitrophenyl)urea

Hydrogen Bonding SAR Analysis Crystallization

For SAR programs demanding precise control over lipophilicity and hydrogen bonding, 1-methyl-1-(3-nitrophenyl)urea (CAS 1803566-43-9) is the definitive choice. It provides a low XlogP of 0.2 and a single H-bond donor, critically distinguishing it from the 1,3-disubstituted regioisomer (2 donors, XlogP 1.3). This unique profile is essential to avoid pharmacokinetic and solubility artifacts in kinase inhibitor discovery and solid-form screening. Supplied at 95% purity, it eliminates pre-purification steps and ensures reliable Q-TOF/Orbitrap identification.

Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
CAS No. 1803566-43-9
Cat. No. B6618470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1-(3-nitrophenyl)urea
CAS1803566-43-9
Molecular FormulaC8H9N3O3
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C8H9N3O3/c1-10(8(9)12)6-3-2-4-7(5-6)11(13)14/h2-5H,1H3,(H2,9,12)
InChIKeyRKHSNFNOMNHMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1-(3-nitrophenyl)urea CAS 1803566-43-9: Core Structural and Computed Property Data for Procurement Decisions


1-Methyl-1-(3-nitrophenyl)urea (CAS 1803566-43-9) is an N,N′-disubstituted urea derivative featuring a methyl group on one urea nitrogen and a 3-nitrophenyl group on the adjacent nitrogen [1]. Its molecular formula is C₈H₉N₃O₃, with an exact mass of 195.06439116 g/mol, a computed XlogP of 0.2, and a topological polar surface area (TPSA) of 92.2 Ų [1]. The compound is supplied as a research-grade building block, typically at 95% purity, and is utilized in medicinal chemistry, agrochemical discovery, and materials science [1].

Why In-Class Nitrophenyl Urea Analogs Cannot Be Substituted for 1-Methyl-1-(3-nitrophenyl)urea Without Experimental Re-Validation


Even subtle regioisomeric changes within the nitrophenyl urea series produce quantifiable differences in hydrogen-bonding capacity, lipophilicity, and polar surface area that directly impact solubility, permeability, and target-binding profiles [1][2]. For instance, 1-methyl-3-(3-nitrophenyl)urea (CAS 5310-92-9) differs only in the urea substitution pattern but exhibits a substantially higher computed XlogP (1.3 vs. 0.2) and an additional hydrogen-bond donor (2 vs. 1) relative to the title compound [1][2]. These physicochemical variations preclude reliable generic substitution in structure-activity relationship (SAR) studies, crystallization trials, or formulation development without explicit comparative experimental data.

Quantitative Differentiation of 1-Methyl-1-(3-nitrophenyl)urea Against Closest Nitrophenyl Urea Analogs


Hydrogen Bond Donor Count: Reduced Complexity Relative to 1,3-Disubstituted Regioisomers

1-Methyl-1-(3-nitrophenyl)urea possesses exactly one hydrogen-bond donor (the terminal NH₂ of the urea moiety), whereas the regioisomeric 1-methyl-3-(3-nitrophenyl)urea contains two hydrogen-bond donors (both urea NH groups) [1][2]. This quantitative difference alters the intermolecular hydrogen-bonding network, impacting crystal packing, solubility, and potential off-target interactions in biological assays [1][2].

Hydrogen Bonding SAR Analysis Crystallization

Computed Lipophilicity (XlogP): 6.5-Fold Lower than the 1,3-Disubstituted Regioisomer

The computed partition coefficient (XlogP) for 1-methyl-1-(3-nitrophenyl)urea is 0.2, whereas the regioisomer 1-methyl-3-(3-nitrophenyl)urea displays a substantially higher XlogP of 1.3 [1][2]. This 6.5-fold difference in logP (corresponding to ~12.6× difference in actual partition coefficient) indicates markedly enhanced aqueous solubility and lower membrane permeability for the title compound, influencing both formulation and in vitro assay conditions [1][2].

Lipophilicity ADME Prediction Solubility

Topological Polar Surface Area (TPSA): Modest 5.2 Ų Increase vs. Regioisomers Alters Permeability Predictions

The TPSA of 1-methyl-1-(3-nitrophenyl)urea is 92.2 Ų, compared to 87 Ų for both 1-methyl-3-(3-nitrophenyl)urea and the ortho-nitro isomer [1][2]. While the absolute difference appears small, a TPSA above 90 Ų is often associated with reduced oral bioavailability and central nervous system penetration in drug discovery contexts, whereas TPSA below 90 Ų may confer improved passive membrane permeability [1][2].

TPSA Drug Likeness Blood-Brain Barrier

Exact Mass Precision: 195.06439116 g/mol Enables Unambiguous High-Resolution MS Identification

The exact monoisotopic mass of 1-methyl-1-(3-nitrophenyl)urea is 195.06439116 g/mol [1]. This value, when used with high-resolution mass spectrometry (HRMS), allows definitive discrimination from isobaric interferents and closely related analogs, such as the ortho-nitro isomer (exact mass 195.06447 g/mol) [1]. The mass difference of ~0.00008 g/mol between isomers is readily resolved by modern HRMS instruments (e.g., Q-TOF or Orbitrap platforms), supporting confident compound identity verification in complex matrices [1].

High-Resolution Mass Spectrometry QC/QA Metabolomics

Synthetic Accessibility: Documented One-Pot Yields of 46.4-67.7% for N-Nitrophenyl Ureas Inform Procurement Sourcing

A published one-pot strategy for synthesizing N-nitrophenyl urea derivatives reports yields ranging from 46.4% to 67.7% across a series of five structurally related compounds [1]. While not specific to 1-methyl-1-(3-nitrophenyl)urea, these yield ranges provide a practical benchmark for sourcing decisions: compounds requiring >70% yield for cost-effective scale-up may require process optimization, whereas research quantities are readily accessible at the reported efficiency levels [1].

Synthesis Scale-Up Cost Modeling

Baseline Purity Specification: 95% Minimum Assay Ensures Consistent SAR and Crystallization Outcomes

Commercial supplies of 1-methyl-1-(3-nitrophenyl)urea are specified at 95% purity, as documented by major research chemical suppliers . In crystallization and structure-activity relationship studies, impurities as low as 1-2% can alter nucleation kinetics or confound biological readouts. The explicit 95% purity threshold provides a reproducible starting point that minimizes batch-to-batch variability compared to lower-purity (>90%) or uncharacterized research intermediates .

Purity Reproducibility Crystallography

Optimal Research and Industrial Application Scenarios for 1-Methyl-1-(3-nitrophenyl)urea Based on Verified Differentiating Properties


Kinase Inhibitor Hit-to-Lead Optimization Requiring Precise Control of Lipophilicity and H-Bonding

In kinase inhibitor discovery programs where aqueous solubility and hydrogen-bonding profile are critical, 1-methyl-1-(3-nitrophenyl)urea offers a unique combination of low XlogP (0.2) and a single H-bond donor [1][2]. This distinguishes it from 1-methyl-3-(3-nitrophenyl)urea, which, despite similar structural class, exhibits a 6.5× higher lipophilicity and an additional H-bond donor that can lead to different pharmacokinetic outcomes [1][2]. The compound is particularly suited for biochemical and cellular assays where DMSO concentration must be minimized to avoid solvent artifacts [1].

High-Resolution Mass Spectrometry Method Development and Metabolite Identification

The exact mass of 195.06439116 g/mol enables unambiguous differentiation from structurally similar isomers (e.g., ortho-nitro analog at 195.06447 g/mol) when analyzed by Q-TOF or Orbitrap instruments [1]. This property supports the development of targeted LC-HRMS methods for reaction monitoring, impurity profiling, and biomarker discovery where isobaric interferences would otherwise compromise identification confidence [1].

Crystallography and Polymorph Screening of Nitrophenyl-Containing Molecular Solids

The single hydrogen-bond donor and precise TPSA of 92.2 Ų define a specific intermolecular interaction landscape that differs measurably from the 1,3-disubstituted regioisomer (TPSA 87 Ų, 2 H-bond donors) [1][2][3]. This differentiation is valuable in crystal engineering studies, co-crystal design, and solid-form screening where subtle changes in hydrogen-bonding capacity dramatically alter crystal packing and physicochemical stability [1][2][3].

Building Block for Asymmetric Urea Synthesis via Reductive Carbonylation

As a trisubstituted urea, 1-methyl-1-(3-nitrophenyl)urea can serve as a precursor in reductive carbonylation methodologies to generate more complex asymmetric ureas or isocyanate intermediates [4]. The documented class-level synthetic yields (46-68%) provide a baseline for process chemistry development, while the 95% commercial purity specification reduces the need for pre-purification in multi-step sequences [1][4].

Technical Documentation Hub

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